molecular formula C18H18N2O3S B2976424 N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 577788-35-3

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B2976424
CAS RN: 577788-35-3
M. Wt: 342.41
InChI Key: OYSNWDLBTMQHNZ-UHFFFAOYSA-N
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Description

“N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C17H16N2O3S . It has been studied for its therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach .


Synthesis Analysis

The synthesis of a similar compound, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, was reported to be prepared by stirring a mixture of chalcone and N-(4-methoxyphenyl)-2-chloroacetamide in acetone containing potassium carbonate . The structure of the product was determined by IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopy .


Molecular Structure Analysis

The molecular structure of “N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” can be analyzed using various spectroscopic techniques. The structure of a similar compound was determined using IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopy .

Scientific Research Applications

Organic Sulfur Compounds

Research on similar benzothiazine compounds indicates their potential in organic chemistry, especially in reactions involving benzothiazine hydroxamic acids. One study explored various reactions of benzothiazine derivatives, highlighting their chemical versatility and potential applications in synthetic chemistry (Coutts, Matthias, Mah, & Pound, 1970).

Calcium Channel Antagonists

A related study synthesized a series of benzothiazines, examining their calcium antagonistic activities. This research indicates the potential of benzothiazine derivatives in developing calcium channel blockers, which have various medical applications (Fujita et al., 1990).

Antimicrobial Activity

Benzothiazine derivatives have been studied for their antimicrobial properties. One research synthesized and evaluated several benzothiazine compounds for their antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Kalekar, Bhat, & Koli, 2011).

Antibacterial and Antioxidant Activities

Further research into benzothiazine derivatives demonstrated their potential antibacterial and antioxidant properties. This study synthesized new compounds and evaluated them for their effectiveness against various bacterial strains and their antioxidant capabilities (Hamdi, Al-ayed, Said, & Alary Fabienne, 2012).

Antifungal Activity

Another study focused on synthesizing N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds, evaluating their antifungal activity against specific fungal strains. This research contributes to the development of new antifungal agents (Gupta & Wagh, 2006).

Anti-Inflammatory Activity

Research on benzothiazine derivatives also encompasses their anti-inflammatory potential. A study synthesized various derivatives and evaluated their anti-inflammatory effects, providing insights into their therapeutic applications (Sunder & Maleraju, 2013).

Future Directions

The future directions for the study of “N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” could include further investigation into its therapeutic potential, particularly in the treatment of triple-negative cancer . Additionally, more research could be conducted to understand its synthesis, reactivity, and physical and chemical properties.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-23-13-8-6-12(7-9-13)11-19-17(21)10-16-18(22)20-14-4-2-3-5-15(14)24-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSNWDLBTMQHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325709
Record name N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813218
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS RN

577788-35-3
Record name N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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